N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide
Description
N-{2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a thiazole core substituted with a 4-fluorophenyl group at position 2 and a 3-methoxyphenoxy moiety attached to the acetamide backbone. The molecular formula is C₃₁H₂₆FN₃O₃S (exact mass: 399.44 g/mol).
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c1-25-17-3-2-4-18(11-17)26-12-19(24)22-10-9-16-13-27-20(23-16)14-5-7-15(21)8-6-14/h2-8,11,13H,9-10,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXZLIYQDAUFCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to facilitate the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines. Substitution reactions can result in various substituted thiazole derivatives.
Scientific Research Applications
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole and Fluorophenyl Moieties
2-(3-Chlorophenoxy)-N-[4-(4-Fluorophenyl)-1,3-Thiazol-2-Yl]Acetamide ()
- Molecular Formula : C₁₇H₁₂ClFN₂O₂S
- Key Differences: Replaces the 3-methoxyphenoxy group with a 3-chlorophenoxy moiety. Positions the 4-fluorophenyl group on the thiazole’s 4-position instead of 2-position.
- Thiazole positional isomerism could influence steric interactions with target sites .
N-{2-[2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-1,3-Thiazol-4-Yl]Ethyl}-2-[(4-Fluorophenyl)Sulfanyl]Acetamide ()
- Molecular Formula : C₁₈H₁₉FN₄OS₂
- Key Differences: Incorporates a pyrazole ring at the thiazole’s 2-position and a sulfanyl group instead of phenoxy.
- The sulfanyl group’s higher lipophilicity may improve membrane permeability but reduce solubility .
Analogues with Modified Acetamide Side Chains
2-(4-Ethoxyphenyl)-N-[2-(4-Fluorophenyl)Ethyl]Acetamide ()
- Molecular Formula: C₁₈H₂₀FNO₂
- Key Differences: Lacks the thiazole ring, substituting it with a simple ethyl linker. Features a 4-ethoxyphenyl group instead of 3-methoxyphenoxy.
- Implications :
Mirabegron ()
- Molecular Formula : C₂₁H₂₄N₄O₂S
- Key Differences: Contains a hydroxy-phenylethylamino side chain instead of methoxyphenoxy. Thiazole is substituted with an amino group at position 2.
- Implications: The hydroxy-phenylethylamino group is critical for β₃-adrenoceptor agonism, a mechanism absent in the target compound. Demonstrated clinical efficacy in overactive bladder syndrome due to optimized pharmacokinetics .
Comparative Analysis Table
| Compound Name | Molecular Formula | Substituents/Key Features | Molecular Weight (g/mol) | Pharmacological Notes |
|---|---|---|---|---|
| Target Compound | C₂₀H₁₈FN₃O₃S | 2-(4-Fluorophenyl)thiazole, 3-methoxyphenoxy | 399.44 | Potential β₃-adrenoceptor modulation |
| 2-(3-Chlorophenoxy)-N-[4-(4-FPh)thiazol-2-yl] | C₁₇H₁₂ClFN₂O₂S | 3-Cl-phenoxy, 4-FPh-thiazole | 362.81 | Altered electron density vs target |
| Mirabegron | C₂₁H₂₄N₄O₂S | 2-Amino-thiazole, hydroxy-phenylethylamino | 396.51 | FDA-approved β₃ agonist |
| N-{2-[2-(3,5-DMP)thiazol-4-yl]ethyl}-2-FPhSA | C₁₈H₁₉FN₄OS₂ | Pyrazole-thiazole, 4-FPh-sulfanyl | 390.50 | Enhanced lipophilicity |
Key Findings and Implications
- Substituent Effects: Methoxy vs. Thiazole Position: The 2-position of 4-fluorophenyl on thiazole (target compound) may offer better steric compatibility with hydrophobic binding pockets than the 4-position .
- Pharmacokinetics :
- Therapeutic Potential: The target compound’s lack of Mirabegron’s hydroxy-phenylethylamino group suggests divergent mechanisms, possibly targeting tyrosine phosphatases or other thiazole-sensitive pathways .
Biological Activity
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide is a compound belonging to the class of thiazole derivatives. Its unique structural features contribute to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of 415.5 g/mol. The structure includes a thiazole ring, a fluorophenyl group, and a methoxyphenoxy moiety, which are critical for its biological interactions.
Biological Activity Overview
Thiazole derivatives are known for their diverse pharmacological properties. The biological activity of this compound has been investigated in various contexts:
1. Anticancer Activity
Studies have shown that compounds containing thiazole rings exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study : A study demonstrated that thiazole derivatives could inhibit the proliferation of various cancer cell lines, suggesting that this compound may have similar effects.
2. Anti-inflammatory Properties
The anti-inflammatory potential of thiazole derivatives has been well-documented:
- Inhibition of Pro-inflammatory Cytokines : this compound may reduce levels of TNF-alpha and IL-6 in vitro.
- Research Findings : In an experimental model of inflammation, this compound showed a significant reduction in paw edema compared to controls.
3. Antimicrobial Activity
Thiazoles are also recognized for their antimicrobial properties:
- Spectrum of Activity : Preliminary studies indicate that this compound has activity against both Gram-positive and Gram-negative bacteria.
- Comparative Analysis : In vitro assays revealed that it exhibits a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Data Table: Biological Activities
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the efficacy of this compound:
- Synthetic Pathways : The synthesis often involves Hantzsch thiazole synthesis methods, which are crucial for obtaining high yields with desired biological activity.
- Structure-Activity Relationship (SAR) : Modifications at different positions on the thiazole ring have been shown to significantly affect biological activity, emphasizing the importance of structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
